molecular formula C14H20N2O5 B12067963 2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)oxazole-4-carboxylic acid

2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)oxazole-4-carboxylic acid

Cat. No.: B12067963
M. Wt: 296.32 g/mol
InChI Key: OAAYQPOPUUGDFK-UHFFFAOYSA-N
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Description

2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)oxazole-4-carboxylic acid: is a chemical compound with the following structure:

Structure:C15H23N3O4\text{Structure:} \quad \text{C}_{15}\text{H}_{23}\text{N}_3\text{O}_4 Structure:C15​H23​N3​O4​

This compound serves as a rigid linker in the development of PROTACs (PROteolysis TAgeting Chimeras). PROTACs are innovative molecules designed for targeted protein degradation, offering a promising approach in drug discovery and therapeutic intervention .

Preparation Methods

Synthetic Routes: The synthetic route to obtain this compound involves several steps. While I don’t have specific details for this exact compound, similar linkers in the series include:

    2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenylacetic acid:

    2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid:

Industrial Production Methods: Industrial-scale production methods for this compound may vary, but they likely involve efficient synthetic strategies to achieve high yields and purity.

Chemical Reactions Analysis

Reactions: The compound can undergo various chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution
Common Reagents and Conditions:
  • Oxidation : Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be used.
  • Reduction : Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
  • Substitution : Acid chlorides or anhydrides can be used for substitution reactions.

Major Products: The specific products formed depend on the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could lead to amines.

Scientific Research Applications

This compound finds applications in:

  • Chemistry : As a versatile linker in drug development and chemical conjugates.
  • Biology : In PROTAC-based protein degradation studies.
  • Medicine : For targeted protein degradation therapies.
  • Industry : In drug discovery and development.

Mechanism of Action

The precise mechanism by which this compound exerts its effects involves binding to specific molecular targets. It likely influences protein stability and degradation pathways, leading to targeted protein removal.

Comparison with Similar Compounds

Similar linkers in the series include:

  • 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenylacetic acid
  • 2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid

Properties

Molecular Formula

C14H20N2O5

Molecular Weight

296.32 g/mol

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-6-4-5-9(7-16)11-15-10(8-20-11)12(17)18/h8-9H,4-7H2,1-3H3,(H,17,18)

InChI Key

OAAYQPOPUUGDFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=NC(=CO2)C(=O)O

Origin of Product

United States

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